2-Chlorothioanisole 2-Chlorothioanisole 2-Chlorothioanisole can be prepared from the reaction between N,N-dimethylformamide, 1,2-dichlorobenzene, finely ground KOH and methyl mercaptan. Benzene dipole moment value analysis of 2-chlorothioanisole indicates that it exists predominantly in trans- form. 1H NMR spectrum of 2-chlorothioanisole has been studied in acetone-d6 solution.

Brand Name: Vulcanchem
CAS No.: 17733-22-1
VCID: VC21029964
InChI: InChI=1S/C7H7ClS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
SMILES: CSC1=CC=CC=C1Cl
Molecular Formula: C7H7ClS
Molecular Weight: 158.65 g/mol

2-Chlorothioanisole

CAS No.: 17733-22-1

Cat. No.: VC21029964

Molecular Formula: C7H7ClS

Molecular Weight: 158.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorothioanisole - 17733-22-1

Specification

Description 2-Chlorothioanisole can be prepared from the reaction between N,N-dimethylformamide, 1,2-dichlorobenzene, finely ground KOH and methyl mercaptan. Benzene dipole moment value analysis of 2-chlorothioanisole indicates that it exists predominantly in trans- form. 1H NMR spectrum of 2-chlorothioanisole has been studied in acetone-d6 solution.

CAS No. 17733-22-1
Molecular Formula C7H7ClS
Molecular Weight 158.65 g/mol
IUPAC Name 1-chloro-2-methylsulfanylbenzene
Standard InChI InChI=1S/C7H7ClS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Standard InChI Key IHLDFHCSSCVPQW-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1Cl
Canonical SMILES CSC1=CC=CC=C1Cl

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